7-Methoxybenzo[d]thiazole

Physicochemical characterization Positional isomerism LogP

Sourcing the correct 7-methoxy positional isomer is critical-substitution at the peri position relative to the thiazole sulfur creates a distinct electronic environment that 4-, 5-, or 6-methoxy analogs cannot replicate. Using the wrong isomer compromises synthetic route fidelity and biological assay reproducibility. • Enables synthesis of selective photosensitizers with fibroblast-sparing cytotoxicity (2.0-5.0 μmol/L + UVA) • Building block for E. coli gyrase inhibitors (lead IC₅₀ 4.85 µM) and broad-spectrum herbicides (>85% inhibition at 200 mg/L) • Required for apoptosis modulator programs targeting p38 MAPK/TNF-α/TNFR2 pathways ≥98% purity ensures consistent SAR outcomes. Single-batch ordering available for multi-year library synthesis programs.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 2942-12-3
Cat. No. B1603221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzo[d]thiazole
CAS2942-12-3
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1SC=N2
InChIInChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3
InChIKeyMEUVJZUXJFJIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzo[d]thiazole: Core Building Block and Pharmacophore


7-Methoxybenzo[d]thiazole (CAS 2942-12-3) is a benzothiazole derivative with a methoxy substituent at the 7-position of the fused benzene-thiazole bicyclic system . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its rigid, planar architecture and diverse biological activity profile [1]. This compound serves primarily as a key synthetic intermediate and building block for constructing more elaborate bioactive molecules, including kinase inhibitors, photosensitizers, and agrochemicals . Its molecular formula is C₈H₇NOS with a molecular weight of 165.21 g/mol, and it is commercially available at purities of 95–98% from multiple vendors .

7-Methoxybenzothiazole Isomer Specificity


Methoxy positional isomers of benzothiazole are not interchangeable because the substitution position critically modulates electronic distribution, molecular dipole moment, steric accessibility, and intermolecular interaction profiles [1]. The 7-position places the electron-donating methoxy group at the peri position relative to the thiazole sulfur, creating a distinct electronic environment that influences both chemical reactivity (e.g., electrophilic aromatic substitution regioselectivity) and biological target engagement compared to the 4-, 5-, or 6-methoxy analogs [2]. Experimental evidence from liquid crystalline systems demonstrates that the position of terminal methoxy groups on the benzothiazole ring significantly alters mesomorphic phase behavior and transition temperatures, confirming that isomeric substitution is not functionally equivalent [3]. For procurement decisions, sourcing the correct positional isomer is essential for maintaining synthetic route fidelity and biological assay reproducibility.

7-Methoxybenzothiazole Differentiation Evidence


Physicochemical Properties Across Positional Isomers

The methoxy substitution position on the benzothiazole ring produces measurable differences in key physicochemical parameters. The 2-methoxy isomer exhibits a boiling point approximately 26°C lower than the 6-methoxy isomer (248.7°C vs. 274.4°C at 760 mmHg), while both share an identical predicted density of 1.268 g/cm³ . LogP values among methoxybenzothiazole isomers range from approximately 1.92 to 2.61 depending on position, with the 6-methoxy isomer reported at LogP 2.30 [1]. These differences directly affect chromatographic retention, solvent partitioning, and membrane permeability in biological assays. Directly measured experimental data for the 7-methoxy isomer remain sparsely reported in the open literature, representing a notable evidence gap that procurement teams should address through in-house characterization .

Physicochemical characterization Positional isomerism LogP Boiling point

Selective Cytotoxicity Against Keloid Fibroblasts

The 7-methoxybenzothiazole-derived photosensitizer 2-(4-aminophenyl)-7-methoxybenzothiazole (compound 6d) demonstrated selective antiproliferative activity against keloid fibroblasts (KFs) while sparing normal fibroblasts (NFs). At concentrations of 2.0 and 5.0 μmol/L combined with UVA irradiation at 0.5 J/cm², 6d-UVA significantly decreased viability and proliferation of KFs but not NFs [1]. At 5.0 μmol/L, the treatment induced significant G0/G1 cell cycle arrest and increased sub-G1 distribution specifically in KFs, accompanied by intracellular ROS generation, loss of mitochondrial membrane potential, and increased active caspase-3 expression [1]. This selectivity profile is a direct consequence of the 7-methoxy substitution pattern on the benzothiazole core, contributing to the compound's photosensitizing properties and cellular uptake characteristics.

Photodynamic therapy Keloid Fibroblast Selective cytotoxicity

Herbicidal Activity of Benzothiazole-Triazole Derivatives

Fourteen novel N-acyl-7-methoxybenzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione derivatives, constructed using the 7-methoxybenzothiazole scaffold, were screened for herbicidal activity. Most target compounds achieved >85% inhibition of both root and stem growth across six plant species—Cucumis sativus (cucumber), Triticum aestivum (wheat), Sorghum vulgare (sorghum), Raphanus sativus (radish), Brassica campestris (field mustard), and Echinochloa crusgalli (barnyard grass)—at a concentration of 200 mg/L [1]. This broad-spectrum activity validates the 7-methoxybenzothiazole core as an effective scaffold for herbicide lead discovery. No direct comparative data against analogous 6-methoxy or unsubstituted benzothiazole-fused triazoles are available in this study, limiting the strength of positional isomer differentiation for this endpoint.

Herbicide discovery Agrochemical Fused heterocycle Benzothiazole

DNA Gyrase Inhibition by Methoxy-Benzothiazoles

In a series of 2-arylbenzothiazole derivatives evaluated for E. coli DNA gyrase inhibition, the p-hydroxy-m-methoxy benzothiazole analogue 6c was the most active compound tested, achieving an IC50 of 4.85 µM against E. coli gyrase [1]. For context, ciprofloxacin, the clinical standard, exhibited an IC50 of 1.14 µM in the same assay [1]. The QSAR analysis identified hydrophilic-lipophilic balance as the key structural feature governing antimicrobial activity, directly implicating the methoxy substitution position as a determinant of potency [1]. While the 7-methoxy substitution is not directly evaluated in this study, the data establish that methoxy position and pattern on the benzothiazole aryl ring are critical determinants of DNA gyrase inhibitory potency, providing a quantitative framework for prioritizing specific positional isomers in antibacterial discovery campaigns.

Antibacterial DNA gyrase 2-Arylbenzothiazole QSAR

p38 MAPK/TNF-α-Mediated Apoptosis in Leukemia Cells

The 7-methoxybenzothiazole derivative 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) induces apoptosis in human leukemia U937 cells through a characterized p38 MAPK-mediated TNF-α/TNFR2 up-regulation pathway [1]. Mechanistically, 7-OMe-APBT treatment increased mitochondrial membrane depolarization, procaspase-8 degradation, and tBid production, with FADD down-regulation blocking procaspase-8 degradation and rescuing cell viability, confirming death receptor pathway involvement [1]. The compound up-regulated protein phosphatase 2A catalytic subunit α (PP2Acα) via the p38 MAPK/c-Jun/ATF-2 pathway, promoting tristetraprolin degradation and subsequent TNF-α mRNA stabilization [1]. This defined molecular mechanism provides a rationale for selecting the 7-methoxy substitution pattern in apoptosis-focused anticancer research, though direct comparative data against other methoxy positional isomers are absent from this study.

Leukemia Apoptosis p38 MAPK TNF-α Cancer

7-Methoxybenzothiazole Application Scenarios


Selective Photosensitizers for Photodynamic Therapy

Based on the demonstrated selective cytotoxicity of 2-(4-aminophenyl)-7-methoxybenzothiazole (6d) against keloid fibroblasts with sparing of normal fibroblasts at 2.0–5.0 μmol/L plus UVA [1], 7-methoxybenzo[d]thiazole is the appropriate starting material for synthesizing photosensitizer candidates where fibroblast selectivity is desired. Procurement of the 7-methoxy isomer is essential for preserving the electronic and steric properties that underlie this selectivity profile.

Benzothiazole-Triazole Herbicide Lead Discovery

The validated herbicidal activity of N-acyl-7-methoxybenzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione derivatives, achieving >85% growth inhibition at 200 mg/L across six plant species [2], supports the use of 7-methoxybenzo[d]thiazole as a starting scaffold in herbicide discovery programs. The broad-spectrum activity profile justifies procurement of this specific isomer for SAR studies aimed at optimizing potency and crop selectivity.

DNA Gyrase-Targeted Antibacterial Discovery

The demonstrated E. coli gyrase inhibitory activity of methoxy-substituted 2-arylbenzothiazole derivatives, with the lead compound achieving an IC50 of 4.85 µM [3], supports the procurement of 7-methoxybenzo[d]thiazole as a building block for synthesizing novel DNA gyrase inhibitors. The QSAR-established role of hydrophilic-lipophilic balance in governing activity underscores the need for precise positional isomer control during library synthesis.

Leukemia Apoptosis via p38 MAPK/TNF-α Axis

The defined mechanism of 7-OMe-APBT-induced apoptosis in U937 and HL-60 leukemia cells through p38 MAPK-mediated TNF-α/TNFR2 up-regulation [4] positions 7-methoxybenzo[d]thiazole as the requisite starting material for investigating benzothiazole-based apoptosis modulators. Researchers studying death receptor pathway activation or PP2A-mediated post-transcriptional regulation should specifically procure the 7-methoxy isomer to maintain mechanistic fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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